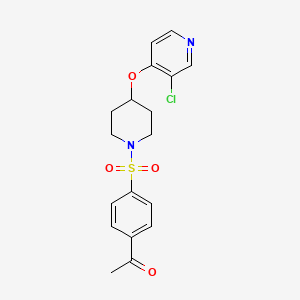

1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

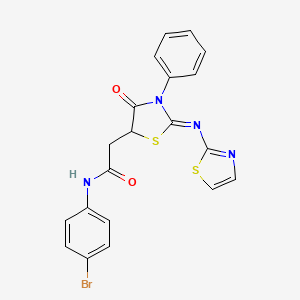

1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is an organic compound characterized by a pyridine ring substituted with chlorine at the third position and connected to a piperidine moiety through an ether linkage. This piperidine is further attached to a sulfonyl group bonded to a phenyl ring, which in turn is linked to an ethanone group. The intricate structure grants this compound a plethora of chemical properties, making it valuable in various scientific research domains.

Wirkmechanismus

Target of Action

Similar compounds have been found to targetPCSK9 protein synthesis . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors.

Mode of Action

The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This inhibition occurs selectively, with the compound showing significant selectivity over other proteins .

Pharmacokinetics

The compound is a prodrug , which means it is converted into its active form in the body . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug was found at a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Result of Action

The result of the compound’s action is a reduction in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 was reduced by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to an increase in the number of low-density lipoprotein receptors and a decrease in low-density lipoprotein cholesterol levels in the bloodstream .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO is 2 mg/mL, indicating that it may be more effective in environments where DMSO is present . Additionally, the compound is stored at room temperature, suggesting that it may be stable under normal environmental conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions:

Formation of 3-Chloropyridin-4-yl ether

Reacting 3-chloro-4-hydroxypyridine with piperidine under basic conditions to form 3-chloropyridin-4-yl piperidinyl ether.

Sulfonylation

Introducing a sulfonyl chloride group to the phenyl ring connected to the piperidinyl ether.

Acylation

Finally, the ethanone group is introduced via acylation reaction.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized using continuous flow reactors and advanced catalysts to enhance yield and purity. Temperature-controlled environments and automated processes ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation, particularly affecting the ether or ethanone moieties.

Reduction: : The ethanone group can be reduced to an alcohol.

Substitution: : Both aromatic rings provide sites for nucleophilic aromatic substitution, especially given the electron-withdrawing effects of chlorine and sulfonyl groups.

Common Reagents and Conditions

Oxidation: : Uses reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: : Employs sodium borohydride or lithium aluminum hydride for reducing the ethanone group.

Substitution: : Utilizes nucleophiles like amines or thiols under basic conditions to substitute at the aromatic sites.

Major Products

The major products depend on the reaction type:

Oxidation: : Generates oxidized ethers or carboxylic acids.

Reduction: : Yields alcohols.

Substitution: : Forms substituted derivatives with different nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is utilized as a precursor for synthesizing more complex molecules, intermediates in multi-step organic syntheses, and probes for studying chemical reactivity.

Biology

Biologically, it serves as a molecular probe for investigating cellular processes, enzymatic reactions, and as a binding ligand in biochemical assays.

Medicine

Medically, the compound's structure suggests potential pharmacological properties, such as enzyme inhibition, receptor binding, and as a lead compound in drug development.

Industry

Industrially, it can be used in the synthesis of specialty chemicals, materials science, and in the production of agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-(4-((3-Chloropyridin-4-yl)oxy)phenylsulfonyl)piperidine)ethanol: : Similar but with an alcohol group instead of ethanone.

1-(4-(4-((3-Chloropyridin-4-yl)oxy)piperidinyl)phenyl)sulfonamide: : Contains a sulfonamide instead of ethanone.

1-(4-(4-((3-Chloropyridin-4-yl)oxy)piperidinyl)phenyl)acetic acid: : Replaces ethanone with acetic acid.

Uniqueness

1-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique structural combination of chloropyridine, piperidine, sulfonyl, and ethanone groups, providing a versatile scaffold for chemical modifications and potential bioactivity.

Conclusion

This compound is a fascinating compound with rich synthetic pathways, diverse reactivity, and broad applications in various scientific fields. Its unique structure sets it apart from other similar compounds, offering ample opportunities for research and development.

Eigenschaften

IUPAC Name |

1-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-13(22)14-2-4-16(5-3-14)26(23,24)21-10-7-15(8-11-21)25-18-6-9-20-12-17(18)19/h2-6,9,12,15H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOFIVZFYIFBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2938440.png)

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)

![1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2938446.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,6-dimethoxybenzamide](/img/structure/B2938449.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)

![2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B2938454.png)

![5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide](/img/structure/B2938456.png)

![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)

![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2938462.png)